(4-bromothiophen-2-yl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Description

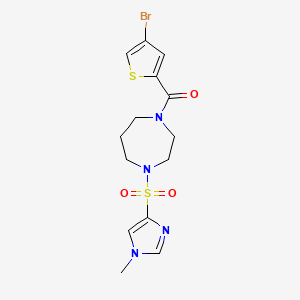

This compound is a structurally complex molecule featuring a 4-bromothiophene moiety linked via a ketone bridge to a 1,4-diazepane ring, which is further substituted with a 1-methyl-1H-imidazole-4-sulfonyl group.

Properties

IUPAC Name |

(4-bromothiophen-2-yl)-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN4O3S2/c1-17-8-13(16-10-17)24(21,22)19-4-2-3-18(5-6-19)14(20)12-7-11(15)9-23-12/h7-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMAFTWLDPDQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-bromothiophen-2-yl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a novel hybrid molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a bromothiophene moiety linked to a diazepane ring through a sulfonamide group. Its molecular formula is , and it has a molecular weight of approximately 430.32 g/mol. The presence of the bromine atom and the thiophene ring contributes to its unique biological properties.

Anticancer Activity

Research indicates that derivatives of thiophene and diazepane exhibit significant anticancer properties. The 1,3,4-oxadiazole and thiophene structures are known for their roles in various anti-cancer therapies due to their ability to interact with cellular targets involved in tumor growth and proliferation .

Table 1: Summary of Anticancer Activities

| Compound Type | Activity | Mechanism of Action |

|---|---|---|

| 1,3,4-Oxadiazole | Anticancer | Inhibition of DNA synthesis |

| Thiophene Derivatives | Antitumor | Induction of apoptosis in cancer cells |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiophene derivatives can exhibit potent activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | < 10 µg/mL | |

| Escherichia coli | < 20 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes crucial for bacterial survival.

- DNA Intercalation : The oxadiazole moiety can intercalate into DNA, disrupting replication and transcription processes.

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Anticancer Efficacy in Cell Lines

A study conducted on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that the compound significantly reduced cell viability at concentrations as low as 5 µM over 48 hours. The observed IC50 values were consistent with those reported for other known anticancer agents .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it exhibited superior efficacy compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that compounds containing sulfonamide groups exhibit significant antimicrobial activity against various pathogens. For instance, related pyrazole derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Table 1: Antimicrobial Activity of Related Pyrazole Compounds

| Compound | Microorganism Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3a | Staphylococcus aureus | 62.5 | |

| 4f | Candida albicans | 62.5 | |

| 4g | Escherichia coli | 125 |

These results suggest that the incorporation of bromine and sulfonamide functionalities can lead to synergistic effects, enhancing antimicrobial potency.

Antioxidant Activity

In addition to antimicrobial properties, certain derivatives of this compound have demonstrated significant antioxidant activity. This is often evaluated through various assays that compare their effectiveness against standard antioxidants like butylated hydroxytoluene (BHT).

Table 2: Antioxidant Activity Comparison

| Compound | Antioxidant Assay Type | IC50 (µg/mL) |

|---|---|---|

| Compound A | DPPH Scavenging | 25 |

| Compound B | ABTS Assay | 30 |

| Compound C | FRAP Assay | 20 |

These findings indicate that specific functional groups enhance the radical scavenging ability of these compounds.

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to (4-bromothiophen-2-yl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone:

- Study on Antimicrobial Activity : A series of pyrazole-sulfonamide compounds were synthesized and screened for antimicrobial properties against various bacteria and fungi. Results indicated that modifications in molecular structure significantly influenced their efficacy.

- Antioxidant Evaluation : In vitro assays were conducted to assess the antioxidant potential of synthesized pyrazoles. Certain derivatives exhibited superior antioxidant activity compared to established standards.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Brominated Heterocycles

- Compound 1: 1-(4-bromophenyl)-2-(2-(5-(p-tolyl)thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one () Key Differences: Replaces the diazepane-sulfonylimidazole group with a benzotriazolobenzimidazole scaffold.

Imidazole-Sulfonyl Derivatives

| Property | Target Compound | Compound 2 |

|---|---|---|

| Electrophilic Groups | Sulfonyl (electron-withdrawing) | Nitro, chloromethyl (highly reactive) |

| Solubility | Moderate (polar sulfonamide) | Low (non-polar chloromethyl) |

Imidazolone-Based Analogues

- Compound 3 : 5-Benzylidène-2-[2-(4-bromo-phényl)-2-oxo-éthylsulfanyl]-3-(4-fluoro-benzyl)-3,5-dihydro-imidazol-4-one ()

Research Findings and Functional Insights

- Synthetic Challenges : The target compound’s synthesis likely requires sequential coupling of bromothiophene-carboxylic acid derivatives with sulfonamide-functionalized diazepanes, contrasting with the SN2-driven chlorination in Compound 2 .

- Pharmacological Potential: The diazepane ring’s flexibility may improve binding to conformational epitopes in enzymes, while the sulfonamide group enhances metabolic stability over nitro-containing analogues like Compound 2.

Q & A

Q. What are the key structural features of this compound, and how can they be experimentally verified?

The compound contains a 4-bromothiophene moiety linked via a carbonyl group to a 1,4-diazepane ring sulfonylated at the 4-position by a 1-methylimidazole group. Key structural validation methods include:

- 1H/13C NMR to confirm connectivity of the thiophene, diazepane, and imidazole rings.

- High-resolution mass spectrometry (HRMS) to verify molecular weight and bromine isotopic patterns.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities in the diazepane ring .

Q. What synthetic strategies are optimal for preparing this compound?

A multi-step approach is typically employed:

- Step 1 : Sulfonylation of 1,4-diazepane using 1-methylimidazole-4-sulfonyl chloride under basic conditions (e.g., NaH in THF at 0°C) to form the sulfonamide intermediate .

- Step 2 : Coupling the sulfonylated diazepane with 4-bromothiophene-2-carboxylic acid via a carbonyl linkage, using EDCI/HOBt or similar activating agents .

- Critical parameters : Control reaction temperature to prevent diazepane ring decomposition and use anhydrous solvents to avoid hydrolysis of the sulfonamide group .

Q. How can the compound’s pharmacological potential be evaluated in vitro?

Methodological steps include:

- Enzyme inhibition assays : Test activity against kinases or proteases, given the sulfonamide and diazepane motifs’ affinity for enzymatic active sites .

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects via MTT or ATP-based luminescence assays .

- Target engagement studies : Employ fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to hypothesized targets .

Advanced Research Inquiries

Q. How can conflicting data regarding the compound’s biological activity be resolved?

Contradictions in efficacy (e.g., varying IC50 values across studies) may arise from differences in assay conditions or impurity profiles. Mitigation strategies:

- Orthogonal assays : Validate activity using both biochemical (e.g., enzyme inhibition) and phenotypic (e.g., cell migration) readouts .

- Analytical profiling : Use HPLC-MS to confirm compound purity (>95%) and rule out degradation products .

- Structural analogs : Synthesize and test derivatives to isolate the pharmacophoric elements responsible for activity .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

Systematic SAR exploration involves:

- Fragment replacement : Modify the bromothiophene group (e.g., substitute Br with Cl or CF3) to assess halogen-dependent activity .

- Diazepane ring optimization : Introduce substituents (e.g., methyl, fluoro) to evaluate conformational effects on target binding .

- Sulfonamide bioisosteres : Replace the imidazole sulfonyl group with phosphonate or carboxylate moieties to probe electrostatic interactions .

Q. What experimental approaches are suitable for characterizing degradation pathways under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, followed by HPLC-MS to identify degradants .

- Metabolic stability assays : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated oxidation of the thiophene or diazepane rings .

Q. How can low yields during the final coupling step be troubleshooted?

Common issues and solutions:

- Activating agent inefficiency : Replace EDCI/HOBt with T3P or DCC/DMAP for improved coupling efficiency .

- Steric hindrance : Introduce a protecting group (e.g., Boc) on the diazepane nitrogen to reduce steric bulk during reaction .

- Purification challenges : Use reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) instead of normal-phase methods .

Q. What computational tools can predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in protein active sites (e.g., tubulin’s colchicine site) .

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability of key hydrogen bonds with the sulfonamide group .

Q. How can synergistic effects with existing therapeutics be systematically evaluated?

- Combinatorial screening : Use a checkerboard assay to test the compound alongside FDA-approved drugs (e.g., paclitaxel, doxorubicin) and calculate combination indices (CI) via the Chou-Talalay method .

- Transcriptomic profiling : Perform RNA sequencing on treated cells to identify pathways enhanced by the compound-drug combination .

Q. What strategies are recommended for assessing in vivo toxicity and pharmacokinetics?

- Acute toxicity studies : Administer escalating doses to rodents (OECD Guideline 423) and monitor organ histopathology .

- Pharmacokinetic profiling : Measure plasma concentration-time curves after IV/oral dosing to calculate bioavailability, half-life, and clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.